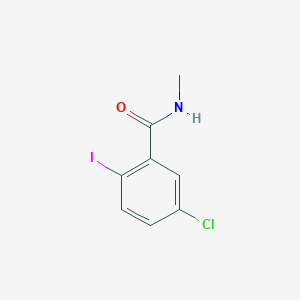

5-Chloro-2-iodo-N-methylbenzamide

Description

Significance of Halogenated Benzamide (B126) Scaffolds in Organic Synthesis

Halogenated benzamide scaffolds are of considerable importance in the field of organic synthesis. Benzamide derivatives are prevalent in biologically active compounds, including a variety of approved and investigational drugs. rsc.org They have also been utilized as radiotracers for medical imaging and as chromophores in stereochemical studies. rsc.org The incorporation of halogen atoms into the benzamide structure can dramatically influence a compound's physical, chemical, and biological properties. ontosight.ai

For instance, halogenation can affect a molecule's stability, lipophilicity (its ability to dissolve in fats and oils), and bioavailability. ontosight.ai These characteristics are crucial in the development of new pharmaceuticals and materials. The specific placement and type of halogen substituent can be fine-tuned to tailor a compound for particular uses, such as in pesticides, medicines, or advanced materials like fluoropolymers. ontosight.ai

Contextualization within Organohalogen Chemistry and Reactivity

Organohalogen compounds, which contain at least one carbon-halogen bond, are a diverse class of molecules that includes alkyl, vinylic, aryl, and acyl halides. britannica.com 5-Chloro-2-iodo-N-methylbenzamide is classified as an aryl halide because its halogen atoms are directly attached to an aromatic benzene (B151609) ring. simply.sciencescienceinfo.com The properties and reactivity of organohalogens are largely determined by the type of carbon to which the halogen is bonded. britannica.com

The carbon-halogen bond strength varies depending on the halogen, with the carbon-fluorine bond being exceptionally strong and the carbon-iodine bond being the weakest among the common halogens. simply.science This trend influences the reactivity of the compound, with iodo-substituted compounds often being more reactive than their chloro- or bromo- counterparts. simply.science The presence of multiple different halogens on the same aromatic ring, as in this compound, offers multiple sites for chemical modification, allowing for complex molecular architectures to be constructed.

Research Trajectories and Scope for this compound

The unique structural features of this compound suggest several potential avenues for research. The presence of both a chloro and an iodo substituent on the aromatic ring makes it a versatile building block in organic synthesis. The differing reactivity of the carbon-chlorine and carbon-iodine bonds could allow for selective chemical transformations, enabling the synthesis of complex molecules.

Given that benzamide derivatives have been investigated for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties, this compound could serve as a precursor for the development of new therapeutic agents. ontosight.aiontosight.ai The iodo group, in particular, could be replaced with a radioactive isotope, making the compound a candidate for use in radiopharmaceutical applications for imaging or therapy. ontosight.ai Furthermore, the study of its crystal structure and intermolecular interactions, such as halogen bonding, could provide valuable insights for crystal engineering and materials science. jst.go.jp

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-iodo-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClINO/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVIIMIQCKCNQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 5 Chloro 2 Iodo N Methylbenzamide

Strategic Retrosynthetic Analysis of the 5-Chloro-2-iodo-N-methylbenzamide Core

A retrosynthetic analysis of the target molecule identifies two primary disconnection points that dictate the main synthetic strategies. The first and most common disconnection is at the amide bond (C-N bond), which simplifies the molecule into a carboxylic acid derivative and an amine. The second key disconnection is at the carbon-iodine bond (C-I), suggesting a late-stage iodination of a pre-formed benzamide (B126) scaffold.

Pathway A (Amide Bond Disconnection): This approach disconnects the amide bond, leading to the precursors 5-chloro-2-iodobenzoic acid and methylamine (B109427). The benzoic acid derivative is a stable, common starting material that can be activated for amidation. This is often the most direct and widely employed route.

Pathway B (C-I Bond Disconnection): This alternative strategy involves disconnecting the carbon-iodine bond. This retrosynthetic step leads to 5-chloro-N-methylbenzamide as the immediate precursor. This pathway relies on the ability to perform a regioselective iodination at the C-2 position, ortho to the N-methylamido group, which acts as a directing functional group.

These two distinct retrosynthetic pathways form the basis for the direct synthesis routes discussed below.

Direct Synthesis Routes for this compound

The forward synthesis of this compound is typically achieved by either building the amide from a pre-halogenated aromatic ring or by introducing the iodine substituent onto an existing amide.

The creation of the amide linkage between the 5-chloro-2-iodobenzoyl unit and the methylamino group is a critical step. This can be accomplished through traditional high-yield methods or more modern, sustainable protocols.

A robust and widely used method for forming amides is the reaction between an acyl chloride and an amine. This is a two-step process starting from the corresponding carboxylic acid.

Formation of the Acyl Chloride: The first step involves the conversion of 5-chloro-2-iodobenzoic acid into the highly reactive 5-chloro-2-iodobenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent. researchgate.net Common reagents for this transformation include thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF). rsc.org The resulting acyl chloride is often used immediately in the next step without extensive purification. researchgate.netrsc.org

Amine Condensation: The crude 5-chloro-2-iodobenzoyl chloride is then dissolved in an anhydrous solvent, such as dichloromethane (B109758) (DCM), and reacted with methylamine. rsc.org A base, typically a tertiary amine like triethylamine, is added to neutralize the hydrochloric acid byproduct generated during the reaction. nsf.govmdpi.com The reaction is generally rapid and proceeds to completion, yielding this compound after purification. rsc.org

| Step | Reagent | Role | Typical Conditions | Reference |

|---|---|---|---|---|

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Chlorinating Agent | Neat or in an inert solvent | researchgate.net |

| Acyl Chloride Formation | Oxalyl Chloride / cat. DMF | Chlorinating Agent | DCM, 0°C to RT | rsc.org |

| Amine Condensation | Methylamine (CH₃NH₂) | Nucleophile | DCM, 0°C | rsc.org |

| Amine Condensation | Triethylamine (Et₃N) | Acid Scavenger | DCM, 0°C | nsf.govmdpi.com |

In response to the need for more environmentally benign chemical processes, several "green" amidation methods have been developed that avoid the use of harsh chlorinating agents and minimize waste. These protocols often involve the direct coupling of the carboxylic acid and amine.

In Situ Phosphonium (B103445) Salt Activation: One approach involves the reaction of a carboxylic acid with an amine in the presence of triphenylphosphine (B44618) (PPh₃) and an N-haloimide, such as N-chlorophthalimide. nih.govacs.orgresearchgate.net These reagents combine in situ to form reactive chloro- and imido-phosphonium salts, which activate the carboxylic acid towards nucleophilic attack by the amine. nih.govacs.org This method proceeds at room temperature and typically gives good to excellent yields. researchgate.net

Silica-Catalyzed Amidation: Research into heterogeneous catalysis has shown that activated silica (B1680970) gel can catalyze the direct formation of amides from carboxylic acids and amines at elevated temperatures. whiterose.ac.uk This method offers the advantage of a recyclable catalyst and simple workup, though its effectiveness can be limited with sterically hindered or highly polar substrates. whiterose.ac.uk

| Method | Activating System | Advantages | Potential Limitations | Reference |

|---|---|---|---|---|

| Phosphonium Salt Activation | PPh₃ / N-Chlorophthalimide | Mild (room temp.), avoids SOCl₂, high yields | Stoichiometric phosphine (B1218219) oxide byproduct | nih.govacs.orgresearchgate.net |

| Heterogeneous Catalysis | Activated K60 Silica | Recyclable catalyst, simple workup | High temperatures, substrate scope limitations | whiterose.ac.uk |

The alternative synthetic strategy involves introducing the iodine atom onto the 5-chloro-N-methylbenzamide precursor. The success of this route hinges on controlling the regioselectivity of the electrophilic iodination reaction.

The directing effects of the substituents on the aromatic ring are crucial. The N-methylamido group is a moderately activating ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. Both groups direct towards the C-2 and C-6 positions. Achieving high selectivity for the C-2 position is the primary challenge.

Iridium-Catalyzed C-H Iodination: Modern transition-metal catalysis offers a highly selective solution. Iridium(III) catalysts have been shown to direct the C-H iodination of benzamides exclusively to the ortho position. acs.org Using a catalyst like [Cp*Ir(H₂O)₃]SO₄ with N-iodosuccinimide (NIS) as the iodine source, the reaction can provide the ortho-iodinated product with high selectivity under mild conditions. acs.org The amide group acts as an effective directing group in this catalytic cycle.

Acid-Catalyzed Iodination: Electrophilic iodination can also be achieved using N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA). The acid is believed to generate a more potent electrophilic iodine species in situ. While generally effective for activated aromatics, the regioselectivity in a disubstituted system like 5-chloro-N-methylbenzamide would depend on the precise reaction conditions.

| Method | Reagents | Key Feature | Reference |

|---|---|---|---|

| Directed C-H Catalysis | [Cp*Ir(H₂O)₃]SO₄, NIS | High ortho-selectivity directed by the amide group | acs.org |

| Acid-Catalyzed Electrophilic Iodination | NIS, cat. Trifluoroacetic Acid | Enhanced electrophilicity of iodine source |

Regioselective Halogenation Approaches

Introduction of Chlorine Substituent

The introduction of a chlorine atom onto the benzamide scaffold is a critical step in the synthesis of this compound and related compounds. The position and presence of the chlorine substituent can significantly influence the molecule's physical, chemical, and biological properties. ontosight.ai Direct chlorination of benzamides or their precursors is a common strategy. For instance, palladium-catalyzed ortho-chlorination of secondary and tertiary benzamides represents a sophisticated method for introducing chlorine with high site-selectivity. researchgate.net This approach often utilizes a directing group strategy, where the amide functionality guides the catalyst to the adjacent C-H bond. rsc.org

Alternative methods involve starting with an already chlorinated precursor. For example, 3-chlorobenzamide (B146230) can be used as a starting material, which then undergoes further functionalization. google.com The choice of chlorinating agent is also crucial, with reagents ranging from traditional sources like chlorine gas (Cl₂) and phosphorus pentachloride (PCl₅) to more modern and specialized reagents such as N-chlorosuccinimide (NCS) and Palau'chlor. researchgate.netrsc.org Green chemistry approaches are also gaining traction, exploring the use of eco-friendly chlorine sources like NaCl and HCl. researchgate.net In many synthetic routes, the chlorinated benzoic acid is prepared first and then converted to the benzamide. scribd.com

Synthesis of Key Precursors and Advanced Intermediates

The assembly of this compound relies on the strategic preparation of key precursors and intermediates that introduce the necessary functional groups in a controlled manner.

Preparation of Halogenated Benzoic Acid Derivatives

Halogenated benzoic acids are fundamental building blocks for a wide array of functionalized molecules, including this compound. beilstein-journals.org The synthesis of the direct precursor, 5-chloro-2-iodobenzoic acid, can be accomplished through multi-step sequences. One common route begins with a commercially available substituted aniline (B41778), such as 2-amino-4-chlorobenzoic acid. This precursor undergoes a Sandmeyer-type reaction, where the amino group is converted into a diazonium salt and subsequently substituted with iodine to yield the desired 5-chloro-2-iodobenzoic acid. researchgate.net

These halogenated benzoic acid derivatives are valuable because the halogen atoms serve as handles for further synthetic modifications, such as cross-coupling reactions. beilstein-journals.org The reactivity of these precursors allows for the construction of complex molecular architectures. The carboxylic acid group can then be activated, typically by conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, to facilitate the subsequent amidation step. researchgate.netsemanticscholar.org

Synthesis of N-Methylated Benzamide Precursors

The formation of the N-methylamide moiety is a defining step in the synthesis. This is typically achieved by reacting an activated benzoic acid derivative, such as 5-chloro-2-iodo-benzoyl chloride, with methylamine. rsc.org This is a standard amidation reaction where the nucleophilic methylamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the stable amide bond. dcu.ie

Advanced Synthetic Transformations Involving this compound

The dual halogenation of this compound, specifically the highly reactive iodo group, makes it an excellent substrate for advanced synthetic transformations, particularly in the realm of metal-catalyzed cross-coupling.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and compounds like this compound are ideal substrates. eie.gr The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in these catalytic cycles, allowing for selective functionalization at the 2-position. Catalysts based on palladium, nickel, and cobalt are frequently employed for these transformations. nih.govresearchgate.net Reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings can be used to introduce a wide variety of aryl, alkyl, amine, or alkyne groups, demonstrating the compound's utility in building molecular complexity. eie.grmdpi.com

The choice of catalyst, ligand, base, and solvent system is critical for optimizing these reactions, as their properties can be significantly affected by these conditions. eie.gr For example, the use of N-heterocyclic carbene (NHC) ligands with palladium has been shown to be effective for C-N bond formation. organic-chemistry.org

Palladium-Mediated Carbon-Heteroatom and Carbon-Carbon Bond Formations

Palladium catalysis is preeminent in mediating cross-coupling reactions involving aryl halides. eie.gr The iodine atom in this compound serves as an excellent electrophilic partner in palladium-catalyzed cycles.

Carbon-Carbon Bond Formation: The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a widely used method for forming C-C bonds. mdpi.com In this context, this compound can react with various boronic acids or esters in the presence of a palladium catalyst and a base to introduce new aryl or vinyl substituents at the 2-position. Similarly, intramolecular C-H functionalization, a type of palladium-catalyzed arylation, can be used to synthesize tricyclic phenanthridinone derivatives from N-methyl-N-aryl-2-iodobenzamides. semanticscholar.org The general mechanism for these reactions involves oxidative addition of the C-I bond to a Pd(0) species, followed by transmetalation with the nucleophilic partner and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

Carbon-Heteroatom Bond Formation: The Buchwald-Hartwig amination is a cornerstone of palladium-catalyzed C-N bond formation. organic-chemistry.org This reaction allows for the coupling of this compound with a wide range of primary or secondary amines. The choice of phosphine ligand is crucial for the success of these couplings, with bulky, electron-rich ligands often providing the best results. beilstein-journals.org This methodology provides a direct route to complex aniline derivatives. Similarly, palladium-catalyzed C-O bond formation can be achieved by coupling with alcohols or phenols, although this is sometimes more challenging than C-N bond formation. beilstein-journals.org These reactions significantly expand the synthetic utility of this compound, enabling its incorporation into a diverse array of complex molecules and potential pharmaceutical agents. acs.org

Other Metal-Catalyzed Processes for Aryl Halide Functionalization

The functionalization of aryl halides, such as this compound, is often achieved through metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, have been instrumental in forming carbon-carbon and carbon-nitrogen bonds. For instance, palladium-catalyzed intramolecular C-H amidation has been utilized in the synthesis of indolo[1,2-a]quinazolinone derivatives starting from 2-iodobenzamide (B1293540) derivatives. This process typically involves an initial N-arylation of an indole (B1671886) with the 2-iodobenzamide, followed by a palladium-catalyzed intramolecular cyclization.

Copper-catalyzed reactions also play a vital role. They are employed in C-C and C-N bond formation reactions of 2-iodobenzamide derivatives to construct various heterocycles. Furthermore, rhodium-catalyzed C-H activation and annulation reactions provide a pathway for the synthesis of quinazolines from imidate derivatives and alkyl azides.

Recent advancements have also focused on the use of palladium nanoparticles as catalysts for C-H activation reactions. This methodology has been successfully applied to the synthesis of phenanthridinones from N-methyl-N-aryl-2-iodobenzamides, tolerating a range of electron-donating and electron-withdrawing groups on the aryl ring.

| Catalyst/Reagent | Reaction Type | Substrate | Product | Reference |

|---|---|---|---|---|

| Palladium(II) acetate/Triphenylphosphine | Intramolecular C-H Amidation | 2-(Indol-1-yl)-N-methylbenzamide derivatives | Indolo[1,2-a]quinazolinones | |

| Copper(I) salt | N-Arylation | 2-Iodobenzamide derivatives and Indoles | 2-(Indol-1-yl)benzamide derivatives | |

| Palladium Nanoparticles/Silver(I) oxide | Intramolecular C-H Activation | N-methyl-N-aryl-2-iodobenzamides | Phenanthridin-6(5H)-ones | |

| Rhodium/Copper Co-catalyst | [4+2] C-H Activation/Annulation | Imidate derivatives and Alkyl azides | Quinazolines |

Functional Group Interconversions of Halogen Moieties

The halogen atoms in this compound, the chloro and iodo groups, offer opportunities for various functional group interconversions. The Finkelstein reaction, for example, allows for the conversion of a chloride to an iodide by treatment with sodium iodide in acetone, a process driven by the precipitation of sodium chloride. This type of halide exchange can be useful for modulating the reactivity of the aryl halide in subsequent coupling reactions, as the carbon-iodine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed processes.

Amidation of carboxylic acids, a fundamental transformation, can be achieved by activating the carboxylic acid. One such method involves the in situ generation of phosphonium salts from N-chlorophthalimide and triphenylphosphine, which then react with primary or secondary amines to form amides. This process provides a route to modify the amide functionality of benzamide derivatives.

Cyclization and Heterocycle Formation via this compound Derivatives

The strategic placement of the iodo and N-methylamido groups on the benzene (B151609) ring of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems through cyclization reactions.

Oxazolines are important five-membered heterocyclic compounds that can be synthesized from derivatives of this compound. A general approach involves the conversion of the corresponding carboxylic acid to an acyl chloride, followed by amide formation with an amino alcohol. Subsequent cyclization, often under dehydrating conditions, yields the oxazoline (B21484) ring. For instance, 5-chloro-N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)-2-iodo-3-methylbenzamide can be cyclized to the corresponding oxazoline using triphenylphosphine and diethyl azodicarboxylate (DIAD).

Hypervalent iodine reagents have also been employed in the oxidative cyclization of N-allylamides to form oxazolines. This method can involve

Spectroscopic Characterization and Structural Elucidation of 5 Chloro 2 Iodo N Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 5-Chloro-2-iodo-N-methylbenzamide, distinct signals corresponding to the aromatic protons and the N-methyl protons are observed.

The aromatic region of the spectrum is expected to show signals for the three protons on the benzene (B151609) ring. Their specific chemical shifts and coupling patterns are influenced by the electronic effects of the chloro, iodo, and N-methylbenzamide substituents. The N-methyl group typically appears as a singlet or a doublet, depending on the rotational restriction around the amide C-N bond and coupling to the amide N-H proton. The restricted rotation around the amide bond can sometimes lead to the observation of two distinct N-methyl signals, indicating magnetic non-equivalence.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H | 7.20 - 7.80 | m |

| N-H | 5.60 - 6.30 | br s |

| N-CH₃ | 2.90 - 3.10 | d |

Note: Predicted values are based on typical chemical shift ranges for similar structures. Actual experimental values may vary based on solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum will feature signals for the six aromatic carbons, the carbonyl carbon of the amide group, and the N-methyl carbon. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the iodine atom is expected to appear at a relatively upfield chemical shift due to the heavy atom effect, while the carbon attached to the chlorine atom will be downfield. The carbonyl carbon signal is typically found in the range of 165-175 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Amide) | 168 - 172 |

| Aromatic C-Cl | 134 - 137 |

| Aromatic C-H | 125 - 135 |

| Aromatic C-I | 90 - 95 |

| Aromatic C-C=O | 140 - 144 |

| N-CH₃ | 26 - 30 |

Note: Predicted values are based on typical chemical shift ranges for similar structures and established principles of ¹³C NMR spectroscopy. youtube.comyoutube.com Actual experimental values can be influenced by the solvent and other experimental parameters.

Advanced NMR Techniques for Stereochemical and Conformational Assignment

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, offering insights into the stereochemistry and preferred conformation of the molecule. For N-substituted benzamides, the rotation around the Ar-CO and CO-N bonds can lead to different conformers. NOESY experiments can help determine the relative orientation of the N-methyl group and the aromatic ring. rsc.orgresearchgate.net The presence of a bulky iodine atom at the ortho position likely influences the torsional angle between the phenyl ring and the amide group. researchgate.net Computational modeling is often used in conjunction with advanced NMR data to determine the most stable conformations. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula of this compound. The calculated exact mass for C₈H₇ClINO is 295.9363. rsc.org HRMS analysis would be expected to yield a measured mass very close to this value, confirming the elemental composition. The isotopic pattern observed in the mass spectrum, particularly the characteristic signature of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), would further support the presence of a chlorine atom in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC-MS analysis of this compound can be used to assess its purity by separating it from any starting materials, byproducts, or other impurities. The mass spectrum obtained for the main GC peak can then be compared with a library of known spectra or analyzed to confirm the identity of the compound. This technique is particularly useful for quality control and for analyzing reaction mixtures containing the target compound. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its amide and substituted benzene ring functionalities.

The secondary amide group is a key feature. The N-H stretching vibration is expected to appear as a sharp band in the region of 3300-3500 cm⁻¹. The exact position can indicate the extent of hydrogen bonding in the solid state. The carbonyl (C=O) stretching vibration, known as the Amide I band, typically gives a strong absorption between 1630 and 1680 cm⁻¹. The Amide II band, which arises from a combination of N-H bending and C-N stretching, is found around 1550 cm⁻¹.

The aromatic ring gives rise to several signals. The C-H stretching vibrations of the benzene ring are generally observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ region. Furthermore, the substitution pattern on the ring influences the C-H out-of-plane bending bands in the 700-900 cm⁻¹ range, which can provide information about the arrangement of substituents.

The presence of halogens also results in characteristic absorptions. The C-Cl stretching vibration is typically found in the 1090-1070 cm⁻¹ range, while the C-I stretch would appear at a lower wavenumber, generally below 600 cm⁻¹, due to the higher mass of the iodine atom.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| ~3300 | N-H Stretching | Medium-Strong |

| >3000 | Aromatic C-H Stretching | Weak-Medium |

| ~2950 | Aliphatic C-H Stretching (Methyl) | Weak-Medium |

| ~1650 | C=O Stretching (Amide I) | Strong |

| ~1550 | N-H Bending / C-N Stretching (Amide II) | Medium |

| 1450-1600 | Aromatic C=C Stretching | Medium |

| ~1400 | C-N Stretching | Medium |

| ~1080 | C-Cl Stretching | Medium |

This table is predictive, based on data from structurally similar compounds. doi.orgmdpi.comias.ac.in

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of closely related benzamide (B126) structures allows for a detailed prediction of its solid-state characteristics. mdpi.comresearchgate.net This technique would reveal bond lengths, bond angles, and torsion angles, defining the molecule's conformation. For benzamides, the planarity of the amide group and the dihedral angles between the amide plane and the aromatic ring are key structural parameters. semanticscholar.org The crystal system (e.g., monoclinic, orthorhombic) and space group would also be determined, providing information about the symmetry of the crystal lattice. semanticscholar.orgresearchgate.net

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, or crystal packing, is dictated by a variety of noncovalent intermolecular interactions. For this compound, the packing would be a delicate balance between hydrogen bonding, halogen bonding, and weaker van der Waals forces. These interactions work in concert to build a stable, three-dimensional supramolecular assembly. researchgate.net

The most significant intermolecular interaction in the crystal structure of this compound is expected to be hydrogen bonding. The secondary amide group (–C(O)NHCH₃) is an excellent hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). It is highly probable that molecules would link together via N–H···O hydrogen bonds. researchgate.net This interaction could lead to the formation of one-dimensional chains or cyclic dimers. mdpi.comresearchgate.net In many crystalline benzamides, molecules form infinite chains where the amide group of one molecule donates a hydrogen to the carbonyl oxygen of an adjacent molecule, creating a robust linear motif. mdpi.com

Halogen bonding is a directional, noncovalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site. acs.orgresearchgate.net In this compound, the iodine atom is a particularly effective halogen bond donor due to its high polarizability. researchgate.net A positive σ-hole on the iodine atom, located along the extension of the C–I covalent bond, can interact favorably with an electron-rich acceptor. nih.gov Potential halogen bond acceptors within the structure include the carbonyl oxygen atom or even the π-system of an adjacent aromatic ring. researchgate.net These C–I···O or C–I···π interactions would serve as important secondary forces, linking the primary hydrogen-bonded networks into a more complex three-dimensional structure. researchgate.net While the chlorine atom also possesses a σ-hole, its halogen bonding potential is generally weaker than that of iodine. nih.gov

Supramolecular Architecture and Polymorphism

The combination of strong N–H···O hydrogen bonds and directional C–I···O/π halogen bonds is expected to result in a well-defined supramolecular architecture. researchgate.netacs.org These interactions could guide the assembly of molecules into sheets or more intricate three-dimensional frameworks. The specific architecture is determined by the most energetically favorable arrangement that satisfies the geometric constraints of these competing interactions. researchgate.net

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. conicet.gov.ar Different polymorphs of the same compound can arise from variations in molecular conformation or packing, often driven by subtle differences in the balance of intermolecular forces during crystallization. mdpi.com Benzamides are a class of compounds known to exhibit polymorphism. mdpi.com It is therefore plausible that this compound could exist in different polymorphic forms, each with unique crystal packing and physical properties. However, no specific polymorphs for this compound have been reported in the scientific literature.

Computational Chemistry and Theoretical Investigations of 5 Chloro 2 Iodo N Methylbenzamide

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 5-Chloro-2-iodo-N-methylbenzamide is complex, governed by the interplay of the aromatic ring, the electron-withdrawing amide group, and the two different halogen substituents. Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are employed to map the electron density distribution and analyze the molecular orbitals (MOs). bhu.ac.inscirp.org

The chlorine atom at position 5 acts as an electron-withdrawing group through induction, while the iodine at position 2, despite being less electronegative, introduces significant electronic and steric effects. A key feature of the iodine atom is the presence of a "σ-hole," an electropositive region on the outermost portion of the atom, coaxial with the C-I bond. nih.govmountainscholar.org This region arises from the anisotropic distribution of electron density around the covalently bonded iodine and is crucial for forming halogen bonds. mountainscholar.orgresearchgate.net

Molecular Orbital (MO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding chemical reactivity. diva-portal.org For this compound, the HOMO is expected to be a π-orbital primarily localized on the electron-rich aromatic ring and the iodine atom. The LUMO is likely to be a π*-antibonding orbital, with significant contributions from the carbonyl group and the aromatic ring, making this region susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. scirp.org

| Molecular Orbital | Expected Character | Primary Atomic Contributions | Reactivity Implication |

|---|---|---|---|

| HOMO | π-orbital | Aromatic Ring, Iodine p-orbitals | Site for electrophilic attack |

| LUMO | π-antibonding orbital | Carbonyl group (C=O), Aromatic Ring | Site for nucleophilic attack |

| HOMO-1 | σ-orbital / n-orbital | Amide Nitrogen lone pair, C-I bond | Involved in coordination and bonding |

| LUMO+1 | σ-antibonding orbital | C-Cl bond, C-I bond | Involved in dissociation pathways |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the N-methylbenzamide moiety allows for different spatial arrangements, or conformations, which can be explored computationally. Conformational analysis of this compound typically investigates the rotation around two key single bonds: the C(aryl)-C(O) bond (dihedral angle ω₁) and the C(O)-N bond (dihedral angle ω₂). The relative energies of these different conformers are mapped onto a Potential Energy Surface (PES), a multi-dimensional plot that shows the energy of the molecule as a function of its geometry. uni-tuebingen.deunibo.it

Stationary points on the PES correspond to stable conformers (energy minima) or transition states between them (saddle points). uni-tuebingen.de For this compound, the large iodine atom at the ortho position creates significant steric hindrance. This is expected to favor a non-planar conformation where the amide group is twisted out of the plane of the benzene (B151609) ring to minimize steric repulsion. The intramolecular interactions, such as a possible weak hydrogen bond between the N-H group and the ortho-iodine atom, can also influence conformational preference.

Computational methods can calculate the energy of thousands of points on the PES to identify the most stable, low-energy conformations. These studies reveal that the energy landscape is often characterized by several local minima separated by energy barriers.

| Conformer | Dihedral Angle ω₁ (C-C-C=O) | Dihedral Angle ω₂ (C-C-N-C) | Hypothetical Relative Energy (kcal/mol) | Key Features |

|---|---|---|---|---|

| A | ~45-60° | ~180° (trans) | 0.0 (Global Minimum) | Twisted to avoid I/C=O clash; trans-amide is favored. |

| B | ~120-135° | ~180° (trans) | +2-4 | Alternative twisted conformer. |

| C | ~0° (Planar) | ~180° (trans) | +5-8 | High energy due to steric repulsion between iodine and carbonyl oxygen. |

| D | ~45-60° | ~0° (cis) | +3-5 | Cis-amide conformation, generally less stable than trans. |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, providing a step-by-step description of how reactants are converted into products. acs.org For reactions involving this compound, such as its synthesis or subsequent functionalization, DFT calculations can map out the entire reaction pathway. acs.org

For example, the synthesis of ortho-iodinated benzamides can be achieved through iridium-catalyzed C-H activation. rsc.org Computational modeling of this process would involve locating the structures of all reactants, intermediates, and transition states along the reaction coordinate. By calculating the energy of each of these species, a reaction energy profile can be constructed. This profile reveals the activation energy for each step, allowing for the identification of the rate-determining step of the reaction. Furthermore, methods like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a calculated transition state correctly connects the reactant and product of a specific step.

| Computational Step | Methodology | Objective | Expected Outcome |

|---|---|---|---|

| 1. Geometry Optimization | DFT (e.g., B3LYP) | Find the lowest energy structures of reactants, intermediates, products. | Optimized 3D coordinates and electronic energies. |

| 2. Transition State Search | e.g., QST2/QST3, Berny algorithm | Locate the saddle point (energy maximum) on the reaction pathway. | Geometry of the transition state with a single imaginary frequency. |

| 3. Frequency Calculation | DFT | Characterize stationary points; obtain zero-point vibrational energies. | Confirmation of minima (0 imaginary frequencies) or TS (1 imaginary frequency). |

| 4. IRC Calculation | Intrinsic Reaction Coordinate | Verify the connection between a transition state and its corresponding minima. | A smooth path connecting reactant, TS, and product on the PES. researchgate.net |

Quantum Chemical Calculations on Substituent Effects and Halogen Perturbations

The substituents on the benzene ring significantly perturb the molecule's properties. Quantum chemical calculations can precisely quantify these effects. In this compound, the chloro and iodo groups exert distinct electronic and steric influences.

The primary perturbation from the halogen atoms is their ability to engage in halogen bonding. acs.org The iodine atom, being large and highly polarizable, is a particularly strong halogen bond donor. researchgate.net The strength of this interaction is dictated by the size and magnitude of the σ-hole. nih.gov The electron-withdrawing chloro group at the meta-position will influence the electronic density of the entire ring, which in turn can modulate the properties of the C-I bond and the magnitude of its σ-hole.

Computational analyses such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) can be used to study charge transfer and the nature of non-covalent interactions. acs.org By calculating the molecular electrostatic potential (MEP) surface, one can visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, identifying likely sites for intermolecular interactions. For instance, calculations can show how the σ-hole on iodine becomes more positive (a stronger halogen bond donor) or less positive depending on the other substituents present on the ring. rsc.org

| Compound | Calculated Property | Illustrative Value | Interpretation |

|---|---|---|---|

| 2-Iodo-N-methylbenzamide | VS,max on Iodine (kcal/mol) | +25.0 | Baseline halogen bond donor strength. |

| This compound | VS,max on Iodine (kcal/mol) | +27.5 | Electron-withdrawing Cl group enhances the σ-hole, making iodine a stronger XB donor. acs.org |

| 5-Methyl-2-iodo-N-methylbenzamide | VS,max on Iodine (kcal/mol) | +24.0 | Electron-donating methyl group slightly reduces the σ-hole potential. |

| This compound | Dipole Moment (Debye) | ~3.5 D | Indicates significant overall molecular polarity due to the polar substituents. |

Reactivity and Derivatization Studies of 5 Chloro 2 Iodo N Methylbenzamide

Substitution Reactions at Halogenated Positions

The aromatic core of 5-Chloro-2-iodo-N-methylbenzamide is substituted with two different halogens, iodine and chlorine, at the C2 and C5 positions, respectively. This structural feature presents opportunities for selective substitution reactions, primarily driven by the significant difference in the reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The C-I bond is considerably weaker and more polarizable than the C-Cl bond, making it the preferred site for many chemical transformations.

One of the most prominent reaction classes for this substrate is transition metal-catalyzed cross-coupling. In reactions such as Suzuki, Heck, and Sonogashira couplings, the catalytic cycle typically involves an oxidative addition step where the catalyst (commonly a palladium complex) inserts into the carbon-halogen bond. Due to the lower bond dissociation energy of the C-I bond, this oxidative addition occurs with high regioselectivity at the C2 position, leaving the C-Cl bond intact. This allows for the specific introduction of aryl, vinyl, or alkynyl groups at the position ortho to the amide functionality.

Another important substitution pathway is metal-halogen exchange. The treatment of aryl iodides with strong organometallic bases, such as organolithium or Grignard reagents, can lead to the exchange of the iodine atom for a metal. For instance, iodo-magnesium exchange using reagents like i-PrMgCl·LiCl is a highly efficient and selective method to generate an organometagnesium species at the C2 position, which can then be trapped with various electrophiles worktribe.com.

Furthermore, the iodine atom can be activated towards nucleophilic substitution through the formation of hypervalent iodine species. The reaction of aryl iodides with oxidizing agents can produce λ³-iodanes. For example, 2-iodo-N-methylbenzamide, a closely related analogue, undergoes ligand exchange with reagents like [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) to form new aryliodosohydroxytosylates acs.org. These activated species can then react with a variety of nucleophiles in transition-metal-free arylations, proceeding through a mechanism of ligand exchange and reductive elimination acs.org.

| Reaction Type | Reagents/Catalyst | Selective Position | Outcome |

| Cross-Coupling | Pd or Ni catalyst, Base, Coupling Partner | C2 (Iodo) | Formation of new C-C or C-heteroatom bonds |

| Metal-Halogen Exchange | Organolithium or Grignard Reagents | C2 (Iodo) | Formation of an organometallic intermediate |

| Hypervalent Iodine Formation | Oxidizing agents (e.g., HTIB, m-CPBA) | C2 (Iodo) | Activation of the iodo-group for nucleophilic attack |

Functionalization and Modification of the Amide Moiety

The N-methylbenzamide group in this compound is not merely a passive substituent; it is a reactive handle that can be modified or can participate directly in chemical transformations.

The amide bond itself is robust, but the N-H proton can be deprotonated to form an amidate, which can then be functionalized, for example, through N-alkylation. However, more sophisticated transformations often leverage the amide's ability to coordinate with metals and participate in intramolecular reactions.

A key transformation involves intramolecular cyclization with the adjacent ortho-iodo substituent. For example, 2-iodobenzamides can be oxidized to form N-acyliminobenziodazolones, which are five-membered iodine-nitrogen heterocycles nih.gov. This process directly engages both the amide nitrogen and the iodine atom, creating a new cyclic structure and altering the reactivity of the molecule significantly nih.gov.

Additionally, the amide group can be converted into other functionalities. While direct conversion can be challenging, reactions involving adjacent groups are common. For instance, in related systems, amides have been reacted with amino alcohols to form chiral oxazolines acs.org. This transformation involves the cyclization of an intermediate formed between the benzoyl group and the amino alcohol, demonstrating how the amide functionality can serve as a precursor to more complex heterocyclic systems acs.org.

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitution Patterns

Beyond substitution at the halogenated positions, the aromatic ring of this compound can be functionalized through the substitution of its hydrogen atoms. The regioselectivity of these reactions is governed by the electronic and steric properties of the existing substituents (I, Cl, and CONHMe).

Directed ortho-Metalation (DoM): The N-methylbenzamide group is recognized as a powerful directed metalation group (DMG) researchgate.netacs.org. In the presence of a strong base like n-butyllithium, it can direct deprotonation specifically to the ortho position (C6) by forming a stable six-membered chelate intermediate with the lithium cation researchgate.netacs.org. The resulting C6-lithiated species is a potent nucleophile that can be trapped with a wide array of electrophiles (e.g., aldehydes, ketones, CO₂, silyl (B83357) chlorides), allowing for the regioselective installation of a new functional group at a position that might be difficult to access through classical electrophilic substitution.

Electrophilic Aromatic Substitution: The directing effects of the existing groups determine the pattern of electrophilic substitution. The amide group is deactivating but ortho-, para-directing, while the halogens are deactivating and also ortho-, para-directing. The combined effect makes the prediction of substitution patterns complex. However, the positions least sterically hindered and most electronically favorable are C4 and C6.

C-H Activation/Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds, often with high regioselectivity. One notable strategy is the Hofmann-Löffler-Freytag (HLF) type reaction, which involves a 1,5-hydrogen atom transfer (1,5-HAT). In this process, a nitrogen-centered radical is generated from the amide (e.g., by treating an N-fluoro derivative with a photocatalyst). This radical can then abstract a hydrogen atom from the C6 position of the aromatic ring through a six-membered transition state. The resulting aryl radical at C6 can then be trapped by another reagent, leading to highly regioselective C-H amination or alkylation nih.gov.

| Functionalization Method | Key Reagent/Catalyst | Target Position | Mechanism/Directing Group |

| Directed ortho-Metalation (DoM) | n-BuLi or s-BuLi | C6 | N-methylbenzamide (DMG) |

| 1,5-Hydrogen Atom Transfer (HAT) | Photocatalyst, Radical Precursor | C6 | N-methylbenzamide (via N-radical) |

| Electrophilic Substitution | Electrophile (e.g., Br₂, HNO₃) | C4, C6 | Combined directing effects of I, Cl, CONHMe |

Regioselectivity and Stereoselectivity in Chemical Transformations

The concepts of regioselectivity and stereoselectivity are crucial for harnessing the synthetic potential of this compound.

Regioselectivity: As detailed in the sections above, a high degree of regiocontrol can be achieved in various reactions:

Halogen Reactivity: Cross-coupling and metal-halogen exchange reactions are highly regioselective for the more reactive C-I bond over the C-Cl bond.

C-H Functionalization: Both Directed ortho-Metalation and 1,5-HAT reactions provide powerful methods for selectively functionalizing the C6 position, ortho to the amide director. This overcomes the often mixed regiochemical outcomes of classical electrophilic aromatic substitution.

Intramolecular Cyclization: Palladium-catalyzed reactions of related aryl iodides can proceed via a carboiodination pathway, where cyclization occurs with high regioselectivity utoronto.ca.

Stereoselectivity: While this compound is not chiral itself, it can be a substrate in stereoselective reactions or a precursor to chiral molecules.

Diastereoselective Cyclizations: In a palladium-catalyzed carboiodination reaction, an enantioenriched N-allyl-N-(5-chloro-2-iodophenyl) carboxamide can undergo diastereoselective cyclization to generate dihydroisoquinolinones with high levels of stereocontrol utoronto.ca.

Precursor to Chiral Catalysts: Closely related structures, such as 5-chloro-2-iodo-3-methylbenzoic acid, have been converted into amides and subsequently cyclized with chiral amino alcohols (like norephedrine) to form chiral iodoaryloxazoline ligands acs.org. These ligands can then serve as catalysts for enantioselective transformations, such as the α-tosyloxylation of ketones, demonstrating how the iodo-amide framework can be incorporated into stereodirecting scaffolds acs.org.

These examples underscore the compound's value in complex molecule synthesis, where precise control over the spatial arrangement of atoms is paramount.

Advanced Applications and Chemical Utility of 5 Chloro 2 Iodo N Methylbenzamide and Its Derivatives

Role as Versatile Synthetic Intermediates in Fine Chemical Synthesis

5-Chloro-2-iodo-N-methylbenzamide is a key building block in the synthesis of fine chemicals, a category that includes specialized products like pharmaceuticals and agrochemicals. cphi-online.com Its utility stems from the high reactivity of the carbon-iodine bond, which readily participates in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. sigmaaldrich.com These reactions allow for the precise introduction of new carbon-carbon and carbon-heteroatom bonds at the 2-position, while the less reactive carbon-chlorine bond can be retained for subsequent transformations. nih.gov

Research has demonstrated that N-substituted 2-iodobenzamides are excellent precursors for a variety of complex molecular architectures. For instance, derivatives of this scaffold are used in the synthesis of phenanthridinones and indolo[1,2-a]quinazolinones through intramolecular C-H activation processes. rsc.orgresearchgate.net Furthermore, the core structure is related to intermediates used in the preparation of potent insecticides, highlighting its importance in the agrochemical sector. google.com The ability to undergo sequential, site-selective reactions makes this compound a versatile intermediate for constructing complex, multi-functionalized molecules. acs.org

Table 1: Examples of this compound and Derivatives as Synthetic Intermediates

| Intermediate | Reaction Type | Product Class | Application Area | Citations |

|---|---|---|---|---|

| N-Aryl-2-iodobenzamide | Pd-catalyzed Intramolecular C-H Functionalization | Phenanthridinones | Heterocycle Synthesis | rsc.org |

| 2-Iodo-N-methylbenzamide | Pd-catalyzed Intramolecular C-H Amidation | Indolo[1,2-a]quinazolinones | Heterocycle Synthesis | researchgate.net |

| 5-Chloro-2-(propiolamido)benzamide | Not specified | Amide Derivative | Fine Chemicals | nih.gov |

| 2-Amino-5-chloro-N,3-dimethylbenzamide | Further functionalization | Insecticides | Agrochemicals | google.com |

Precursors for Advanced Heterocyclic Compound Synthesis

A significant application of this compound and its derivatives is in the synthesis of advanced heterocyclic compounds, which are core structures in many biologically active molecules. ijpsr.com The ortho-iodo-N-methylbenzamide arrangement is perfectly pre-organized for intramolecular cyclization reactions, leading to the efficient formation of fused ring systems.

One of the most prominent applications is the synthesis of isoquinolone and phenanthridinone scaffolds. rug.nl Palladium-catalyzed intramolecular C-H activation and arylation reactions are commonly employed, where the aryl iodide undergoes oxidative addition to a palladium(0) center, followed by intramolecular C-H activation of an adjacent ring or group, leading to cyclization. rsc.orgorganic-chemistry.org For example, N-methyl-N-aryl-2-iodobenzamides are cyclized to form phenanthridinones using palladium nanoparticle catalysts. rsc.org Similarly, related 2-halobenzamides are key starting materials in rhodium-catalyzed C-H activation/annulation reactions to produce 3,4-unsubstituted isoquinolones. organic-chemistry.org The versatility of this approach allows for the synthesis of a diverse library of substituted heterocycles by varying the substituents on the benzamide (B126) nitrogen and the aromatic ring. nih.govharvard.edu

Table 2: Heterocyclic Systems Synthesized from 2-Iodo-N-methylbenzamide Scaffolds

| Precursor Type | Catalytic System | Heterocyclic Product | Citation |

|---|---|---|---|

| N-Aryl-2-iodobenzamide | Palladium Nanoparticles | Phenanthridinone | rsc.org |

| 2-Iodo-N-methylbenzamide | Palladium Acetate | Indolo[1,2-a]quinazolinone | researchgate.net |

| N-Substituted 2-halobenzamide | Rhodium(III) | Isoquinolone | organic-chemistry.org |

| o-Tolyl N-methylbenzamide Anion | Nitrile Addition | Isoquinolone | nih.govharvard.edu |

| 2-Chloro-N-(thiadiazolyl)benzamide | Further cyclization | Fused Thiadiazole Heterocycles | researchgate.net |

Catalyst or Ligand Precursor in Homogeneous and Heterogeneous Catalysis

Beyond its role as a reactive substrate, the this compound scaffold serves as a precursor for the synthesis of specialized ligands and catalysts. The development of effective ligands is crucial for controlling the activity and selectivity of transition metal catalysts. semanticscholar.org

A notable example is the use of a closely related derivative, 5-chloro-2-iodo-3-methylbenzoic acid, to synthesize a chiral iodoaryloxazoline. acs.org In this process, the benzoic acid is first converted to the corresponding amide and then cyclized to form the oxazoline (B21484) ring. This resulting chiral iodoaryloxazoline functions as an effective organocatalyst for enantioselective α-tosyloxylation of ketones. acs.org The iodine atom in the catalyst is oxidized in situ to a hypervalent state, which then facilitates the transfer of the tosyloxy group to the substrate. The chiral oxazoline framework, held in proximity to the reactive iodine center, dictates the stereochemical outcome of the reaction. acs.org

Additionally, in palladium-catalyzed C-H activation reactions for synthesizing phenanthridinones, the N-aryl-2-iodobenzamide substrate itself is a precursor to the key organopalladium intermediate that drives the catalytic cycle, highlighting its integral role in the catalytic process. rsc.org The design of such molecules that can be transformed into catalytically active species is a sophisticated strategy in modern catalysis. mdpi.com

Table 3: Catalytic Applications Derived from the 2-Iodobenzamide (B1293540) Scaffold

| Precursor | Derived Species | Role | Catalytic Reaction | Citation |

|---|---|---|---|---|

| 5-Chloro-2-iodo-3-methylbenzoic acid | Chiral Iodoaryloxazoline | Organocatalyst | Enantioselective α-tosyloxylation of ketones | acs.org |

| N-Aryl-2-iodobenzamide | Organopalladium Intermediate | Catalytic Intermediate | Intramolecular C-H Functionalization | rsc.org |

Applications in Chemical Reagent Design

The 2-iodobenzamide framework is a valuable platform for designing hypervalent iodine reagents. These reagents are widely used in organic synthesis as mild and selective oxidants, offering an environmentally benign alternative to heavy metal-based reagents. acs.org

Specifically, 2-iodobenzamides can be oxidized to form benziodazolones, which are five-membered nitrogen-containing hypervalent iodine heterocycles. mdpi.com These benziodazolones are nitrogen analogs of the more common benziodoxolones and function as effective reagents for promoting chemical transformations. For example, in combination with triphenylphosphine (B44618), benziodazolones can smoothly facilitate the direct esterification of alcohols and the amidation of amines. mdpi.com The reactivity of these reagents can be fine-tuned by modifying the substituent on the amide nitrogen, demonstrating a clear application in the rational design of chemical reagents for specific synthetic purposes. mdpi.com

Table 4: Reagent Design Based on the 2-Iodobenzamide Structure

| Precursor | Reagent Class | Structure Type | Application | Citation |

|---|---|---|---|---|

| 2-Iodobenzamide | Hypervalent Iodine(III) Reagent | Benziodazolone | Esterification and Amidation Promoter | mdpi.com |

Future Research Directions and Outlook for 5 Chloro 2 Iodo N Methylbenzamide Chemistry

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is a paramount goal in modern chemical synthesis. acs.org Future research concerning 5-Chloro-2-iodo-N-methylbenzamide will likely prioritize the development of environmentally benign synthetic protocols that minimize waste and avoid the use of toxic reagents. core.ac.uk Traditional syntheses of similar benzamides often involve multi-step procedures commencing from starting materials like 5-chlorosalicylic acid or 5-chloro-2-iodobenzoic acid, potentially utilizing reagents such as thionyl chloride. researchgate.netgoogle.com

Future advancements are expected to move towards catalytic processes. For instance, methodologies employing manganese catalysis for the N-alkylation of amides using alcohols represent a green alternative by releasing only dihydrogen as a byproduct. rsc.org Adapting such "interrupted borrowing hydrogen" strategies could provide a novel route to N-methylated benzamides. rsc.org Furthermore, research into flow chemistry processes could offer enhanced control over reaction parameters, improve safety, and allow for scalable, continuous production. The development of one-pot syntheses starting from more readily available precursors would also represent a significant step forward in sustainability.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Precursors | Reagents/Conditions | Advantages | Research Focus |

|---|---|---|---|---|

| Classical Approach | 5-Chloro-2-iodobenzoic acid, Methylamine (B109427) | Thionyl chloride, Amine coupling reagents | Well-established | Optimization, Yield improvement |

| Catalytic Amidation | 5-Chloro-2-iodobenzoic acid, Methylamine | Boronic acid catalysts, Phosphonium (B103445) salts nih.govacs.org | Milder conditions, Reduced byproducts | Catalyst development, Broader substrate scope |

| Sustainable N-Alkylation | 5-Chloro-2-iodobenzamide, Methanol | Mn(I) or other earth-abundant metal catalysts rsc.org | Atom economy, Use of renewable feedstock | Catalyst efficiency, Mechanistic understanding |

| C-H Activation/Halogenation | N-Methyl-4-chlorobenzamide | N-Iodosuccinimide (NIS), Transition metal catalyst (e.g., Ir, Pd) rsc.org | Direct functionalization, Step economy | Regioselectivity control, Catalyst optimization |

Exploration of Undiscovered Reactivity Profiles and Selectivity Control

The iodoarene moiety is a cornerstone of hypervalent iodine chemistry, a field that provides powerful, metal-free oxidative transformations. acs.orgcore.ac.uk A significant future direction for this compound is its use as a precursor to novel hypervalent iodine(III) and iodine(V) reagents. Oxidation of the iodo group could yield compounds like iodonium (B1229267) salts, iodosyl (B1239551) derivatives, or iodinanes, which are valuable for transferring aryl or other functional groups. acs.org The electronic properties conferred by the chloro and N-methylamido substituents could fine-tune the reactivity and stability of these reagents.

Furthermore, the C–I and C–Cl bonds are prime sites for transition-metal-catalyzed cross-coupling reactions. While the C–I bond is significantly more reactive, allowing for selective functionalization, future work could explore controlling this selectivity. Research into palladium-catalyzed intramolecular C–H activation could lead to the synthesis of complex heterocyclic structures, such as phenanthridinones, from precursors based on this scaffold. nih.gov Controlling the regioselectivity of these reactions, for example, by using different directing groups or catalyst systems, remains an important area for investigation. mdpi.com

Integration of Advanced Spectroscopic and Computational Approaches

A deeper understanding of the structural, electronic, and reactive properties of this compound is crucial for its rational application in synthesis. The integration of advanced spectroscopic techniques with computational modeling will be instrumental in this endeavor.

Spectroscopic Analysis: Detailed 2D NMR studies (COSY, HSQC, HMBC) can confirm structural assignments and provide insights into conformational preferences in solution. Solid-state characterization using X-ray crystallography would offer definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.net Vibrational spectroscopy (FT-IR and Raman), combined with theoretical calculations, can provide a complete assignment of vibrational modes, offering a sensitive probe of molecular structure and bonding. researchgate.net

Computational Modeling: Density Functional Theory (DFT) calculations are becoming indispensable for modern chemical research. nih.govresearchgate.net For this compound, DFT can be employed to:

Calculate molecular orbitals (HOMO, LUMO) to predict sites of electrophilic and nucleophilic attack.

Model reaction pathways and transition states to understand reaction mechanisms and predict reactivity.

Simulate spectroscopic data (NMR, IR) to aid in the interpretation of experimental results. researchgate.net

Analyze non-covalent interactions, such as halogen bonding and hydrogen bonding, through techniques like Hirshfeld surface analysis, which can explain crystal packing and interactions in solution. researchgate.net

Table 2: Potential Computational and Spectroscopic Research Focuses

| Technique | Research Goal | Expected Outcome |

|---|---|---|

| X-ray Crystallography | Determine solid-state structure | Precise bond lengths/angles; analysis of intermolecular forces (e.g., halogen/hydrogen bonds). researchgate.net |

| Density Functional Theory (DFT) | Model electronic structure and reactivity | Prediction of reactive sites, reaction mechanisms, and spectroscopic properties. nih.govresearchgate.net |

| 2D NMR Spectroscopy | Elucidate solution-state structure and conformation | Unambiguous assignment of protons and carbons; understanding of spatial relationships. |

| FT-IR/Raman Spectroscopy | Characterize vibrational modes | Detailed understanding of functional group vibrations and molecular framework. researchgate.net |

Potential in Enabling New Methodologies for Chemical Synthesis

The unique combination of functional groups in this compound positions it as a valuable building block for developing novel synthetic methodologies. The high reactivity of the C–I bond makes it an excellent substrate for a wide array of transformations.

Future applications could include:

Synthesis of Heterocycles: Its structure is well-suited for intramolecular cyclization reactions to form nitrogen- and oxygen-containing heterocycles, which are prevalent in pharmaceuticals and materials science. nih.govsioc-journal.cn

Development of Arylating Agents: As a precursor to diaryliodonium salts, it can serve as an efficient reagent for the metal-free arylation of a wide range of nucleophiles. acs.org

Platform for Late-Stage Functionalization: The orthogonal reactivity of the C-I and C-Cl bonds, along with potential C-H activation sites, makes it an ideal platform for demonstrating novel methods in late-stage functionalization, a critical process in medicinal chemistry.

Precursor for Bioconjugation: The iodoarene functionality can participate in reactions useful for bioconjugation, allowing for the attachment of this molecular fragment to larger biomolecules for various applications. acs.org

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-2-iodo-N-methylbenzamide, and how can reaction yields be optimized?

- Methodological Answer: Synthesis typically involves coupling reactions or nucleophilic substitution. For example, chloro-substituted benzamides are synthesized using amide bond formation via coupling reagents (e.g., ethyl chloroformate) under basic conditions (triethylamine, DCM) . Optimization requires temperature control (reflux for 4–5 hours), solvent selection (ethanol/DCM), and catalyst use (e.g., sodium cyanide in DMSO for nitro group reduction) . Yields improve with stoichiometric precision and purification via crystallization (ethanol or methanol) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer: Use a combination of:

- 1H/13C NMR : Compare chemical shifts (e.g., δ 3.83 ppm for methoxy groups in DMSO-d6) .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ peaks) .

- IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch ~1650 cm⁻¹) .

- TLC/HPLC : Monitor reaction progress and purity .

Q. What solvent systems and chromatographic methods are suitable for purifying halogenated benzamide derivatives?

- Methodological Answer: Use silica gel column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1). For polar derivatives, employ reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% formic acid) . Recrystallization in ethanol or methanol enhances purity for X-ray diffraction studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for halogenated benzamides across studies?

- Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols:

- Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls.

- Validate enzyme inhibition (e.g., IC50 values via kinetic assays) .

- Compare structural analogs (e.g., 5-chloro vs. 5-bromo substitutions) to isolate substituent effects .

Q. What computational strategies predict the binding affinity of this compound with target enzymes?

- Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with tyrosine kinases or proteases. Focus on halogen bonding (iodine with backbone carbonyls) .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-enzyme complexes .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. How should researchers design structure-activity relationship (SAR) studies for analogs of this compound?

- Methodological Answer:

- Systematic Substitution : Replace iodine with other halogens (Br, F) or modify the methyl group on the amide nitrogen .

- Biological Testing : Screen analogs against target panels (e.g., NCI-60 cancer cell lines) to identify critical substituents .

- Data Analysis : Apply multivariate regression to link structural descriptors (logP, polar surface area) with activity .

Q. What experimental approaches elucidate the mechanism of enzyme inhibition by this compound?

- Methodological Answer:

- Kinetic Assays : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .

- Mutagenesis Studies : Modify enzyme active sites (e.g., Ala scanning) to identify key binding residues .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) .

Q. How can researchers address instability of this compound under acidic/basic conditions?

- Methodological Answer:

- Stability Studies : Monitor degradation via HPLC at varying pH (1–13). Iodo groups are prone to hydrolysis; use buffered solutions (pH 6–8) for storage .

- Derivatization : Stabilize via prodrug strategies (e.g., esterification of the amide group) .

Data Contradiction Analysis

Q. How to reconcile conflicting NMR spectral data for synthesized derivatives?

- Methodological Answer:

- Solvent Effects : DMSO-d6 vs. CDCl3 can shift peaks (e.g., amide protons at δ 10–12 ppm in DMSO) .

- Impurity Check : Use DEPT-135 NMR to distinguish CH3 groups from impurities .

- X-ray Crystallography : Resolve ambiguity by determining crystal structures .

Q. What statistical methods validate reproducibility in biological assays for this compound?

- Methodological Answer:

- ANOVA : Compare triplicate results across independent experiments .

- Bland-Altman Plots : Assess inter-lab variability in IC50 measurements .

- Meta-Analysis : Pool data from published studies (e.g., antimicrobial activity in Gram± bacteria) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.